molecular formula C13H12N4O2S B1466140 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine CAS No. 1201187-46-3

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No.: B1466140
CAS No.: 1201187-46-3
M. Wt: 288.33 g/mol
InChI Key: JICQDRBUYWXGIQ-UHFFFAOYSA-N
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Description

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is known for its significant biological activities and is often used in medicinal chemistry research . It is a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQDRBUYWXGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, a solution of tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate in phosphoric acid is heated to 70°C and stirred for 2 hours. The reaction mixture is then treated with saturated aqueous sodium bicarbonate and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its tosyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a bioactive compound .

Biological Activity

5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a nitrogen-containing heterocyclic compound notable for its significant biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyrazine core with a tosyl group that enhances its reactivity and biological interactions. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of approximately 286.31 g/mol. The structural configuration allows for multiple interactions with biological targets, primarily kinases.

Target Kinases:
this compound primarily targets various kinases involved in critical signaling pathways.

Mode of Action:
The compound inhibits kinase activity, leading to downstream effects on cell growth, proliferation, and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

Biochemical Pathways Affected:
The inhibition of specific kinases alters several biochemical pathways related to cell signaling, which can have significant implications in cancer and other diseases characterized by aberrant kinase activity .

Inhibition Studies

Research indicates that this compound demonstrates potent inhibitory effects on fibroblast growth factor receptors (FGFRs). In vitro assays have shown over 90% inhibition of FGFR1 enzymatic activity at concentrations as low as 1 μM .

Case Studies

  • Cancer Therapeutics:
    A study focused on the optimization of pyrrolo[2,3-b]pyrazine derivatives identified this compound as a promising lead compound due to its selectivity and potency against FGFRs. The structure-based design approach facilitated the identification of this compound as an effective FGFR inhibitor .
  • Comparative Analysis:
    In comparison with other similar compounds, this compound exhibited superior binding affinity and specificity towards FGFRs. This characteristic makes it a valuable candidate for further development in targeted cancer therapies .

Summary of Biological Activities

Biological Activity Effect Concentration
FGFR InhibitionOver 90% inhibition1 μM
Cell Cycle ArrestInduces apoptosisVaries by cell type
Kinase Activity ModulationAlters signaling pathwaysVaries by kinase

Applications in Medicinal Chemistry

The compound is being explored for therapeutic applications in treating various diseases such as cancer and inflammation due to its kinase-inhibiting properties. Its role as a building block in organic synthesis also highlights its versatility in developing new pharmaceutical agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 2
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.